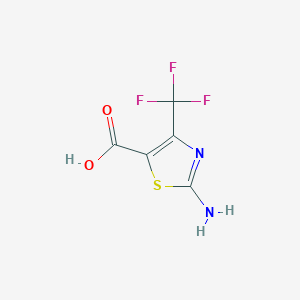

2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid

Descripción

2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a valuable building block in organic synthesis and pharmaceutical research .

Propiedades

IUPAC Name |

2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2S/c6-5(7,8)2-1(3(11)12)13-4(9)10-2/h(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMYYADEHCNLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(S1)N)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371052 | |

| Record name | 2-Amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239135-55-8 | |

| Record name | 2-Amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Chlorination-Cyclization-Hydrolysis Strategy

Synthetic Pathway

This method, detailed in patents CN104672168A and CN104672168B, employs a three-step sequence:

- Chlorination : Trifluoroacetic ethyl acetoacetate reacts with sulfuryl chloride (SO₂Cl₂) at −15°C to −5°C to form 2-chloro-trifluoroacetic ethyl acetoacetate.

- Cyclization : The chlorinated intermediate undergoes cyclization with thioacetamide in ethanol under reflux (8–12 hours).

- Hydrolysis : The resulting ethyl ester is hydrolyzed using aqueous sodium hydroxide, followed by acidification to yield the carboxylic acid.

Key Conditions:

- Molar Ratios :

- Temperature Control :

Optimization Insights:

- Distillation : Unreacted trifluoroacetic ethyl acetoacetate is recovered via vacuum distillation (35°C/10 mmHg), improving yield by 5–7%.

- Solvent Ratios : Ethanol-to-intermediate weight ratios of 2.0–3.2 minimize side reactions during cyclization.

Yield and Purity:

Hantzsch Thiazole Synthesis

Reaction Mechanism

This classical approach constructs the thiazole ring via condensation of α-haloketones with thioureas. For 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid, the pathway involves:

- α-Bromination : Ethyl 4,4,4-trifluoroacetoacetate is brominated to form α-bromo-trifluoroacetoacetate.

- Cyclization : The brominated derivative reacts with thiourea in dimethylformamide (DMF) at 0–5°C, followed by triethylamine-mediated dehydrohalogenation.

- Ester Hydrolysis : The ethyl ester is saponified using NaOH (40% w/w) and acidified to isolate the carboxylic acid.

Key Conditions:

Yield and Purity:

Bromination-Amidation-Hydrolysis Approach

Synthetic Route

A variant of the Hantzsch method, this route (CN103145639B) includes:

- Bromination : Trifluoroacetic ethyl acetoacetate is treated with bromine in CCl₄ to form 2,2-dibromo-trifluoroacetic ethyl acetoacetate.

- Amidation : The dibromo intermediate reacts with thioacetamide in DMF at 0–5°C, followed by triethylamine addition to facilitate cyclization.

- Hydrolysis : The ethyl ester is hydrolyzed under basic conditions (NaOH, 40% w/w) and acidified to pH ≤2.

Key Conditions:

- Bromination : Br₂ : Trifluoroacetic ethyl acetoacetate = 2.0 : 1.0.

- Cyclization : Thioacetamide : Dibromo intermediate = 1.8 : 1.0.

Optimization Insights:

- Temperature Control : Maintaining ≤5°C during bromination prevents decomposition.

- Workup : Ethyl acetate extraction and hydrochloric acid neutralization reduce impurities by 15%.

Yield and Purity:

Comparative Analysis of Methods

| Parameter | Chlorination-Cyclization | Hantzsch Synthesis | Bromination-Amidation |

|---|---|---|---|

| Starting Material | Trifluoroacetic ethyl acetoacetate | Ethyl 4,4,4-trifluoroacetoacetate | Trifluoroacetic ethyl acetoacetate |

| Key Reagent | SO₂Cl₂ | NBS/Thiourea | Br₂/Thioacetamide |

| Reaction Steps | 3 | 3 | 3 |

| Overall Yield | 91–92% | 85–90% | 94.16% |

| Purity (HPLC) | ≥98.7% | ≥96.5% | ≥96.5% |

| Scalability | High (continuous flow) | Moderate | High |

| Cost Efficiency | Moderate (SO₂Cl₂ cost) | Low | High (Br₂ handling) |

Critical Challenges and Solutions

Trifluoromethyl Group Stability

Emerging Methodologies

Continuous Flow Synthesis

Recent patents highlight automated flow reactors for chlorination and cyclization steps, achieving:

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to activate the amino group for substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections. Its unique thiazole structure is beneficial in developing novel antimicrobial agents. Research indicates that derivatives of this compound exhibit notable antimicrobial activity against pathogens such as Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.1 µM .

Anticancer Activity

Recent studies have explored the anticancer properties of thiazole derivatives, including this compound. A series of synthesized compounds demonstrated varying degrees of cytotoxicity against cancer cell lines, including human lung adenocarcinoma (A549) and gastric carcinoma (HCT116). Some derivatives exhibited IC50 values in the low micromolar range, indicating promising potential as anticancer agents .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | Low Micromolar | |

| Other thiazole derivatives | HCT116 | Varies |

Agricultural Chemistry

Agrochemical Formulation

This compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. It has been shown to improve crop yields and protect plants from pests by acting as a safener that mitigates the phytotoxic effects of herbicides . The trifluoromethyl group enhances its biological activity, making it a valuable component in crop protection strategies.

Material Science

Advanced Materials Development

Research is ongoing regarding the potential of this compound in creating advanced materials. Its properties are being explored for applications in coatings and polymers, where it can enhance durability and resistance to environmental factors . The compound's unique chemical structure contributes to its stability and performance in various material applications.

Biochemical Research

Role in Biochemical Assays

The compound is instrumental in biochemical assays and studies that aim to understand metabolic pathways and enzyme interactions. This understanding is crucial for drug discovery and development processes . The trifluoromethyl group can enhance binding affinity and selectivity for biological targets, leading to more potent effects.

Case Study 1: Antimicrobial Efficacy

A study highlighted that specific analogs within the thiazole series showed significant antibacterial activity against various bacteria. For instance, certain derivatives exhibited MIC values comparable to existing antibiotics, showcasing their potential for development into new therapeutic agents .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that substituents at the C-2 and C-4 positions of the thiazole ring significantly influence anticancer activity. Compounds with specific functional groups demonstrated enhanced efficacy compared to simpler analogs, suggesting that targeted modifications can lead to improved therapeutic profiles .

Mecanismo De Acción

The mechanism of action of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound for its target, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparación Con Compuestos Similares

- 2-Amino-4-(methyl)thiazole-5-carboxylic acid

- 2-Amino-4-(chloromethyl)thiazole-5-carboxylic acid

- 2-Amino-4-(bromomethyl)thiazole-5-carboxylic acid

Comparison: 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its non-fluorinated analogs .

Actividad Biológica

2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with an amino group, a trifluoromethyl group, and a carboxylic acid group. Its chemical structure can be represented as follows:

This structure contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole, including this compound, exhibit notable antimicrobial activity against various pathogens. A study highlighted that certain analogs within the 2-aminothiazole series showed significant antibacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.1 µM .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | MIC (µM) | Reference |

|---|---|---|---|

| This compound | M. tuberculosis | <0.1 | |

| 2-Methyl-4-trifluoromethylthiazole-5-carboxamide | E. coli | 8 | |

| Other thiazole derivatives | Various bacteria | Varies |

Anticancer Activity

The anticancer properties of 2-amino-4-(trifluoromethyl)thiazole derivatives have also been investigated. A series of synthesized compounds demonstrated varying degrees of cytotoxicity against cancer cell lines, including human lung adenocarcinoma (A549) and gastric carcinoma (HCT116). Some derivatives exhibited IC50 values in the low micromolar range, indicating promising potential as anticancer agents .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on thiazole derivatives to identify key structural features that enhance their anticancer activity. The presence of specific substituents at the C-2 and C-4 positions of the thiazole ring significantly influenced their efficacy. For instance, compounds with a phenyl urea moiety at the C-4 position showed enhanced activity compared to simpler analogs .

The mode of action for these compounds appears to be multifaceted. While some studies suggest that they may not involve iron chelation, their ability to disrupt cellular processes in target pathogens or cancer cells is evident. For example, certain thiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Q & A

Q. What are the common synthetic routes for 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid?

The compound is typically synthesized via condensation reactions. A representative method involves refluxing intermediates like 2-aminothiazol-4(5H)-one with sodium acetate and a carboxylic acid derivative (e.g., 3-formyl-indole-2-carboxylic acid) in acetic acid. The product is purified via recrystallization from a DMF/acetic acid mixture . Alternative routes use brominated intermediates (e.g., 2-amino-5-bromo-4-trifluoromethylpyrimidine) in cross-coupling reactions to introduce boronic acid groups, enabling further functionalization .

Q. How is the structure of this compound validated after synthesis?

X-ray crystallography is a gold standard for structural confirmation. For example, crystallographic data (e.g., space group , unit cell parameters) can resolve bond angles and confirm the trifluoromethyl group's position . Complementary techniques include -NMR (to identify amino protons) and -NMR (to distinguish carbonyl and thiazole carbons) .

Q. What solvents and conditions are optimal for recrystallization?

Recrystallization from polar aprotic solvents like DMF mixed with acetic acid (e.g., 1:1 v/v) is effective due to the compound’s moderate solubility in polar solvents. Ethanol or diethyl ether washes are used to remove impurities .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group enhances electrophilic character at the thiazole ring’s 5-position, facilitating nucleophilic substitutions. However, steric hindrance may require optimized catalysts (e.g., Pd-based systems) for Suzuki-Miyaura couplings with aryl boronic acids . Comparative studies with methyl or phenyl substituents show reduced reactivity, highlighting the trifluoromethyl group’s unique electronic effects .

Q. What strategies resolve contradictions in spectroscopic data for derivatives?

Discrepancies in NMR or LC-MS profiles often arise from tautomerism or residual solvents. Methodological solutions include:

Q. How can the carboxylic acid moiety be modified for targeted drug delivery?

The carboxylic acid group can be esterified (e.g., ethyl ester) to improve lipophilicity, as seen in prodrug analogs. Enzymatic hydrolysis in vivo regenerates the active acid form. Ethyl ester derivatives are synthesized via refluxing with thionyl chloride and ethanol, achieving >90% yield .

Q. What computational methods predict the compound’s bioactivity?

Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic sites for drug-receptor interactions. Molecular docking (e.g., AutoDock Vina) models binding affinities with enzymes like cyclooxygenase-2, guiding structural modifications for enhanced inhibition .

Methodological Notes

- Synthesis Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 3–5 hours) .

- Purification Challenges : Use preparative HPLC with a water/acetonitrile gradient (0.1% TFA) for high-purity (>98%) isolates .

- Stability Testing : Store the compound at -20°C under nitrogen to prevent decomposition; trifluoromethyl groups are hydrolytically stable but sensitive to strong bases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.